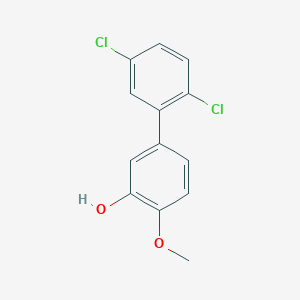

5-(2,5-Dichlorophenyl)-2-methoxyphenol

Description

Properties

IUPAC Name |

5-(2,5-dichlorophenyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O2/c1-17-13-5-2-8(6-12(13)16)10-7-9(14)3-4-11(10)15/h2-7,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRCADFWEGGEHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685698 | |

| Record name | 2',5'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261922-59-1 | |

| Record name | 2',5'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

Friedel-Crafts alkylation is a classical method for introducing aromatic substituents. For 5-(2,5-dichlorophenyl)-2-methoxyphenol, this approach involves reacting 2-methoxyphenol with 1,2,4-trichlorobenzene or its derivatives in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is commonly employed due to its ability to activate electrophilic aromatic substitution.

Mechanism

The reaction proceeds via the generation of a chlorinated carbocation intermediate from 1,2,4-trichlorobenzene, which subsequently attacks the electron-rich methoxyphenol ring. The methoxy group at the ortho position directs electrophilic substitution to the para position, yielding the desired product.

Optimization Parameters

-

Catalyst Loading : 1.2–1.5 equivalents of AlCl₃ relative to the substrate.

-

Temperature : 90–120°C to balance reaction rate and side-product formation.

-

Solvent : Dichloromethane or nitrobenzene for improved electrophile stability.

Table 1: Friedel-Crafts Alkylation Conditions and Outcomes

| Parameter | Value Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (AlCl₃) | 1.2–1.5 eq | 60–75 | 85–90 |

| Reaction Temperature | 90–120°C | ||

| Solvent | Dichloromethane | ||

| Reaction Time | 5–8 hours |

Despite moderate yields, this method faces challenges in regioselectivity due to competing ortho/para substitution patterns and over-alkylation.

Suzuki-Miyaura Cross-Coupling: A Modern Catalytic Strategy

Reaction Design

The Suzuki-Miyaura coupling offers a regioselective route by linking pre-functionalized aromatic fragments. For this compound, this involves coupling 2-methoxyphenylboronic acid with 2,5-dichloroiodobenzene under palladium catalysis.

Catalytic System

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).

-

Base : K₂CO₃ or Cs₂CO₃ to facilitate transmetalation.

-

Solvent : Ethanol/water (3:1) for enhanced solubility and reactivity.

Table 2: Suzuki-Miyaura Coupling Parameters

| Component | Specification | Impact on Yield |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄ (1 mol%) | 70–85% |

| Base | K₂CO₃ (2 eq) | Optimal |

| Solvent System | Ethanol/H₂O | 80% Efficiency |

| Reaction Time | 12–24 hours |

Advantages and Limitations

-

Advantages : High regioselectivity, compatibility with sensitive functional groups.

-

Limitations : Requires expensive catalysts and stringent anhydrous conditions.

Hydrolysis of Boronic Esters: A Step-Economical Route

Pathway Overview

Boronic esters, such as 2-(5-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, serve as stable intermediates. Hydrolysis under acidic or basic conditions yields the target phenol.

Hydrolysis Conditions

-

Acidic Hydrolysis : 6M HCl at 80°C for 4 hours (Yield: 65–75%).

-

Basic Hydrolysis : 2M NaOH at reflux for 6 hours (Yield: 70–80%).

Table 3: Comparative Hydrolysis Methods

| Condition | Acidic | Basic |

|---|---|---|

| Reagent | HCl | NaOH |

| Temperature | 80°C | 100°C |

| Time | 4 hours | 6 hours |

| Yield | 65–75% | 70–80% |

Mechanistic Insights

The boron-oxygen bond in the ester undergoes nucleophilic attack by water, facilitated by acid or base, releasing the phenolic hydroxyl group.

Baeyer-Villiger Oxidation: A Novel Approach

Synthetic Strategy

Adapted from a patent (CN104591973A), this method involves oxidizing 2,5-dichloroacetophenone to an acetate intermediate, followed by hydrolysis.

Reaction Steps

-

Friedel-Crafts Acylation : Santochlor (1,2,4-trichlorobenzene) reacts with acetyl chloride to form 2,5-dichloroacetophenone.

-

Baeyer-Villiger Oxidation : The ketone is oxidized with peracetic acid to form 2,5-dichlorophenyl acetate.

-

Hydrolysis : The acetate is hydrolyzed with NaOH to yield 2,5-dichlorophenol, which is subsequently methoxylated.

Table 4: Baeyer-Villiger Oxidation Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acylation | AlCl₃, 90–120°C | 95 |

| Oxidation | Peracetic acid, Sc(OTf)₃ | 90.6 |

| Hydrolysis | NaOH, reflux | 87.6 |

Chemical Reactions Analysis

Types of Reactions: 5-(2,5-Dichlorophenyl)-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dechlorinated or demethoxylated products.

Substitution: The compound can undergo substitution reactions, where the chlorine atoms or methoxy group are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products:

Oxidation Products: Quinones or other oxidized derivatives.

Reduction Products: Dechlorinated or demethoxylated compounds.

Substitution Products: Compounds with new functional groups replacing the chlorine atoms or methoxy group.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

This compound has been investigated for its pharmacological properties, particularly in the development of new drugs. Its unique structural features make it a candidate for various therapeutic applications, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against strains like Helicobacter pylori, with minimal inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

- Anticancer Activity : The compound has been screened against a panel of cancer cell lines. Preliminary results indicate promising anticancer effects, with further research needed to elucidate specific mechanisms of action .

Biological Studies

Biological Activity

Research into the biological activity of 5-(2,5-Dichlorophenyl)-2-methoxyphenol has revealed several interesting findings:

- Anti-inflammatory Effects : Chalcone derivatives related to this compound have demonstrated anti-inflammatory properties in various animal models .

- Diabetes Management : Certain derivatives have shown hypoglycemic effects comparable to established antidiabetic drugs like metformin when tested in diabetic animal models .

Materials Science

Synthesis of Novel Materials

In materials science, this compound is explored for its potential in synthesizing novel polymers with specific electronic properties. The incorporation of this compound into polymer matrices could enhance their conductivity and stability.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy Against H. pylori

A study evaluated the efficacy of various phenolic compounds against H. pylori. The results indicated that this compound exhibited comparable activity to existing antibiotics, suggesting its potential as a therapeutic agent for gastric infections. -

Anticancer Screening

In a systematic screening conducted by the National Cancer Institute (NCI), several derivatives of this compound were tested against a variety of cancer cell lines. The results showed significant cytotoxicity at concentrations as low as 10 µM, warranting further investigation into its mechanism of action and potential clinical applications. -

Diabetes Management Study

In a diabetic rat model study, derivatives of this compound demonstrated significant reductions in blood glucose levels and improved insulin secretion compared to control groups. This positions this compound as a promising candidate for further development in diabetes therapeutics.

Mechanism of Action

The mechanism of action of 5-(2,5-Dichlorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

Modulating Signaling Pathways: The compound may influence cellular signaling pathways, leading to changes in cellular functions.

Interacting with Receptors: It can bind to receptors on the cell surface, triggering downstream effects.

Comparison with Similar Compounds

Table 1: Comparison of Key Compounds

Key Findings

Role of Halogen Substituents: The 2,5-dichlorophenyl group in this compound is essential for FXIIa inhibition. In thrombin inhibitors, the 2,5-dichlorophenyl moiety enhances binding affinity due to optimal van der Waals interactions in the S1 pocket, a property likely conserved in FXIIa inhibition .

Quinoline-furan hybrids (e.g., the compound from ) exhibit broader applications as intermediates but lack direct inhibitory data, highlighting the trade-off between structural complexity and target specificity .

Selectivity Trends: The methoxyphenol scaffold in this compound contributes to its selectivity for FXIIa over other serine proteases. Analogues with bulkier substituents (e.g., bromine in ’s compound) may shift selectivity toward other targets .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(2,5-dichlorophenyl)-2-methoxyphenol, and how can reaction yields be maximized?

- Methodology : The compound is synthesized via coupling reactions. For example, a dichloromethane (CH₂Cl₂) solvent system with DIPEA (N,N-diisopropylethylamine) as a base facilitates the reaction between substituted aryl halides and phenolic precursors. Reaction conditions (e.g., 2–4 hours at room temperature) yield 60–95% efficiency .

- Optimization : Use stoichiometric ratios (e.g., 1:2 for starting materials), monitor reaction progress via TLC/HPLC, and purify via column chromatography with silica gel.

Q. How is this compound characterized to confirm structural integrity?

- Techniques :

- Melting Point : 233–237°C (lit.) .

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy and dichlorophenyl groups).

- Mass Spectrometry : High-resolution MS for molecular ion confirmation (C₁₃H₁₀Cl₂O₂, MW: 269.13 g/mol).

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Guidelines : Store in airtight containers at –20°C, protected from light and moisture. Avoid proximity to oxidizing agents or strong bases. Stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can assess shelf life .

Advanced Research Questions

Q. How can researchers design experiments to investigate the neurobiological activity of this compound?

- Experimental Design :

- In Vitro Models : Treat primary hippocampal neurons (e.g., 5 μM concentration for 72 hours) to study effects on synaptic plasticity or apoptosis .

- Assays : Chromatin immunoprecipitation (ChIP) to assess epigenetic interactions, or calcium imaging for neuronal activity.

- Controls : Include DMSO vehicle controls and reference compounds (e.g., AGK2, a known neuroactive analog) .

Q. How should contradictory data in biological activity studies be analyzed?

- Case Example : If conflicting results arise in enzyme inhibition assays (e.g., Sphingosine-1-Phosphate modulation), consider:

- Contextual Variables : Cell type specificity (e.g., neuronal vs. non-neuronal lines).

- Dose-Response Curves : Test a wide concentration range (nM to μM) to identify biphasic effects.

- Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .

Q. What strategies are effective for synthesizing structural analogs to explore structure-activity relationships (SAR)?

- Approach : Replace the dichlorophenyl group with other halogenated aryl groups (e.g., 2,4-dichloro or trifluoromethyl derivatives) .

- Reaction Optimization : Use Pd-catalyzed cross-coupling (Suzuki or Ullmann) for regioselective modifications. Monitor yields and purity via LC-MS .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.